molecular formula C17H14N2O2S B5866551 N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide

N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide

Cat. No. B5866551
M. Wt: 310.4 g/mol
InChI Key: OZHGKLLFDSSQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide, also known as N-(4-acetylphenyl)-3-benzothiazol-2-yl) benzamide (ABT-751), is a synthetic compound that has shown promising results for the treatment of various types of cancer. This compound belongs to the class of microtubule inhibitors and has been shown to inhibit the growth of cancer cells by disrupting the normal functioning of microtubules.

Mechanism of Action

ABT-751 works by binding to the beta-tubulin subunit of microtubules, which prevents the formation of microtubules and disrupts the normal functioning of the cell. This leads to the inhibition of cell division and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
ABT-751 has been shown to have a number of biochemical and physiological effects on cancer cells. These include the disruption of microtubule dynamics, the induction of apoptosis, and the inhibition of angiogenesis. The compound has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABT-751 is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations, including its poor solubility in water and its potential for toxicity.

Future Directions

For research include the development of new formulations, the identification of biomarkers, and clinical trials to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of ABT-751 involves a multi-step process that starts with the reaction of 4-acetamidophenol with 2-mercaptobenzothiazole to form the intermediate compound 4-acetamido-2-(benzothiazol-2-ylthio)phenol. This intermediate is then reacted with benzoyl chloride to form the final product ABT-751.

Scientific Research Applications

ABT-751 has been extensively studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and ovarian cancer. The compound has been shown to inhibit the growth of cancer cells by disrupting the normal functioning of microtubules, which are essential for cell division.

properties

IUPAC Name

N-(4-acetamidophenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11(20)18-12-6-8-13(9-7-12)19-17(21)15-10-22-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHGKLLFDSSQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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